molecular formula C15H12N2O2S B3009909 (5Z)-5-(furan-2-ylmethylidene)-4-(4-methylanilino)-1,3-thiazol-2-one CAS No. 1164536-41-7

(5Z)-5-(furan-2-ylmethylidene)-4-(4-methylanilino)-1,3-thiazol-2-one

Cat. No. B3009909
CAS RN: 1164536-41-7
M. Wt: 284.33
InChI Key: GWWMHBPEAPAKET-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(furan-2-ylmethylidene)-4-(4-methylanilino)-1,3-thiazol-2-one is a chemical compound that belongs to the thiazole family of organic compounds. It has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer research, cardiovascular diseases, and infectious diseases.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Antitumor Activity : A study investigated the synthesis and antitumor activity of 4-aminothiazol-2(5H)-one derivatives, including variants similar to the compound . These compounds exhibited low to moderate anticancer activity, with significant selective action on certain cancer cell lines including leukemia, CNS cancer, renal cancer, and ovarian cancer (Kaminskyy et al., 2015).

Antimicrobial Activity

  • Nematicidal and Antimicrobial Activity : A research synthesized variants of the compound that were evaluated for their nematicidal and antimicrobial activities. Some derivatives displayed potent activity against various microorganisms, showing potential for further development (Reddy et al., 2010).

Anti-Helicobacter Pylori Agents

  • Anti-H. pylori Activity : A series of compounds, including derivatives of the compound, were synthesized and evaluated for their antimicrobial activity against Helicobacter pylori. Some exhibited potent antimicrobial activity and also possessed H2 antagonist and gastric antisecretory activities (Katsura et al., 1999).

Antifibrotic and Anticancer Potential

  • Antifibrotic and Anticancer Determination : Amino(imino)thiazolidinone derivatives, including variants of the compound, were synthesized and evaluated for their antifibrotic and anticancer activities. The study identified several derivatives with high antifibrotic activity and comparable effect to Pirfenidone (Kaminskyy et al., 2016).

Electrochromic Properties

  • Electrochromic Properties : Thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers, related to the compound, were synthesized and their electrochemical and electrochromic properties explored. These copolymers showed multichromic properties, making them candidates for electrochromic applications (Akpinar et al., 2013).

Synthesis and Molecular Structure

  • Synthesis and Molecular Structure Analysis : A study focused on the synthesis and detailed characterization, including molecular and solid-state structure, of a derivative of the compound. The crystal structure was investigated using X-ray powder diffraction and further theoretical analysis (Rahmani et al., 2017).

properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-4-(4-methylphenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)16-14-13(20-15(18)17-14)9-12-3-2-8-19-12/h2-9H,1H3,(H,16,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWMHBPEAPAKET-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CO3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2/C(=C/C3=CC=CO3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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